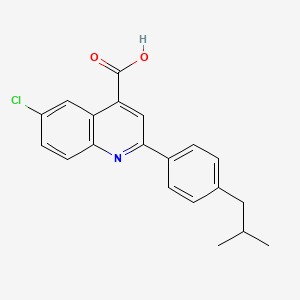

6-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

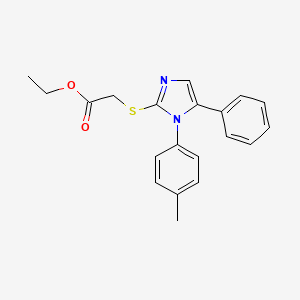

“6-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C20H18ClNO2 and a molecular weight of 339.82 . It is intended for research use only .

Synthesis Analysis

The synthesis of quinoline derivatives, including “6-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid”, often involves multicomponent one-pot reactions . In one example, heterocyclic N-oxides are subjected to reductive elimination followed by dehydrative cyclo-condensation .Molecular Structure Analysis

The InChI code for “6-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid” is 1S/C20H18ClNO2/c1-12(2)9-13-3-5-14(6-4-13)19-11-17(20(23)24)16-10-15(21)7-8-18(16)22-19/h3-8,10-12H,9H2,1-2H3,(H,23,24) . This compound contains a total of 44 bonds, including 26 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 1 double bond, and 17 aromatic bonds .Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

6-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid, as a derivative of quinoline-4-carboxylic acid, has seen research in the synthesis and evaluation of its derivatives for anticancer activities. Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, synthesized through microwave irradiated and conventional heating methods, have shown significant anticancer activity, particularly against various carcinoma cell lines. These compounds have been tested for their cellular viability and have shown promising results when compared to standard drugs like doxorubicin. The apoptotic DNA fragmentation studies and molecular docking studies to evaluate the interaction with the ATPase domain of hTopoIIα, an enzyme involved in DNA replication, further confirm the anticancer potential of these derivatives (Bhatt, Agrawal, & Patel, 2015).

Antibacterial Activity

Several derivatives of quinoline carboxylic acids, including those structurally related to 6-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid, have been synthesized and tested for their antibacterial properties. Novel quinolone derivatives, synthesized and screened against various Gram-positive and Gram-negative bacterial strains, have shown noteworthy antibacterial activity. These studies validate the potential of these compounds as antimicrobial agents, potentially opening new pathways for antibiotic drug development (Kumar et al., 2021).

Antimalarial Activity

Derivatives of quinoline carboxylic acids have been synthesized and tested for their antimalarial properties as well. Studies involving the synthesis of various quinoline-based compounds and their evaluation against malaria have highlighted the potential of these compounds in treating this disease. The compounds have been tested against different strains of Plasmodium falciparum, the parasite responsible for malaria, and have shown promising results, making them potential candidates for antimalarial drug development (Görlitzer, Gabriel, Jomaa, & Wiesner, 2006).

Heterocyclic Compound Synthesis

The structural versatility of quinoline carboxylic acids makes them useful in the synthesis of various heterocyclic compounds. Research in this area has led to the synthesis of novel compounds with potential applications in medicinal chemistry. These synthesized compounds have been characterized and their structures confirmed through various analytical methods, indicating the robustness of the synthesis processes used (Shivaraj, Naveen, Vijayakumar, & Kumar, 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-chloro-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2/c1-12(2)9-13-3-5-14(6-4-13)19-11-17(20(23)24)16-10-15(21)7-8-18(16)22-19/h3-8,10-12H,9H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELQFMIIOGIVOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2586718.png)

![N-(2-fluorophenyl)-6-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2586721.png)

![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B2586734.png)

![5-chloro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2586736.png)